molecular formula C21H26ClN3O4S B12480758 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B12480758
M. Wt: 452.0 g/mol
InChI Key: AMDBQLDEVKFDCJ-UHFFFAOYSA-N
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Description

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide is a complex organic compound with a unique structure that includes a chlorobenzyl group, a methylsulfonyl group, and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorobenzylamine with methylsulfonyl chloride to form the intermediate 2-chlorobenzyl(methylsulfonyl)amine. This intermediate is then reacted with N-(2-aminoethyl)morpholine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group yields sulfone derivatives, while reduction of a nitro group yields an amine.

Scientific Research Applications

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets. The chlorobenzyl group may interact with hydrophobic pockets in proteins, while the morpholine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide
  • 4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}benzamide

Uniqueness

4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(morpholin-4-yl)ethyl]benzamide is unique due to the presence of the morpholine ring, which can enhance its solubility and bioavailability compared to similar compounds. Additionally, the combination of the chlorobenzyl and methylsulfonyl groups provides a distinct chemical profile that can be exploited for specific applications.

Properties

Molecular Formula

C21H26ClN3O4S

Molecular Weight

452.0 g/mol

IUPAC Name

4-[(2-chlorophenyl)methyl-methylsulfonylamino]-N-(2-morpholin-4-ylethyl)benzamide

InChI

InChI=1S/C21H26ClN3O4S/c1-30(27,28)25(16-18-4-2-3-5-20(18)22)19-8-6-17(7-9-19)21(26)23-10-11-24-12-14-29-15-13-24/h2-9H,10-16H2,1H3,(H,23,26)

InChI Key

AMDBQLDEVKFDCJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1Cl)C2=CC=C(C=C2)C(=O)NCCN3CCOCC3

Origin of Product

United States

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